2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione
Description
2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that features a naphthalene core substituted with a methoxyphenylamino group and a pyrrolidinyl group
Properties
IUPAC Name |
2-(3-methoxyanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-26-15-8-6-7-14(13-15)22-18-19(23-11-4-5-12-23)21(25)17-10-3-2-9-16(17)20(18)24/h2-3,6-10,13,22H,4-5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEQPDNBSMYVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction.
Introduction of the methoxyphenylamino group: This step often involves a nucleophilic substitution reaction where a methoxyphenylamine is reacted with a suitable leaving group on the naphthalene core.
Attachment of the pyrrolidinyl group: This can be done through a reductive amination reaction where the naphthalene core is reacted with pyrrolidine in the presence of a reducing agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene core to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets. The methoxyphenylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolidinyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents. For example:
2-[(3-Methoxyphenyl)amino]-1,4-naphthoquinone: This compound lacks the pyrrolidinyl group but has similar chemical properties.
3-(Pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione: This compound lacks the methoxyphenylamino group but retains the pyrrolidinyl group.
The uniqueness of 2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione lies in the combination of both the methoxyphenylamino and pyrrolidinyl groups, which may confer unique biological and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
